6-Amino-2-(3,4-dimethoxyphenyl)chromen-4-one
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Overview
Description
6-Amino-2-(3,4-dimethoxyphenyl)chromen-4-one is a synthetic flavonoid derivative known for its potential biological activities. This compound belongs to the class of chromones, which are oxygen-containing heterocycles. Chromones are significant due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(3,4-dimethoxyphenyl)chromen-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 6-amino-4-chromanone under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the chromone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(3,4-dimethoxyphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the chromone ring to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chromanol derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
6-Amino-2-(3,4-dimethoxyphenyl)chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly tyrosinase inhibitors.
Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of pharmaceuticals and cosmetic products
Mechanism of Action
The mechanism of action of 6-Amino-2-(3,4-dimethoxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosinase by binding to the active site and preventing substrate access.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one
- 6-Amino-4-chromanone
- 3,4-Dimethoxybenzaldehyde derivatives
Uniqueness
6-Amino-2-(3,4-dimethoxyphenyl)chromen-4-one is unique due to its specific substitution pattern on the chromone ring, which imparts distinct biological activities. Its combination of amino and methoxy groups enhances its potential as an enzyme inhibitor and antioxidant compared to other similar compounds .
Properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
6-amino-2-(3,4-dimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H15NO4/c1-20-15-5-3-10(7-17(15)21-2)16-9-13(19)12-8-11(18)4-6-14(12)22-16/h3-9H,18H2,1-2H3 |
InChI Key |
FPGYJRYVFJYCFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N)OC |
Origin of Product |
United States |
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